

Application Notes and Protocols for Azido- FTY720 in Cellular Target Identification

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Compound of Interest		
Compound Name:	azido-FTY720	
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These application notes provide a comprehensive guide for utilizing **azido-FTY720**, a chemical probe, to identify its direct binding partners in a cellular context. This methodology leverages bioorthogonal chemistry and proteomics to elucidate the molecular targets of FTY720 (Fingolimod), a modulator of sphingosine-1-phosphate (S1P) receptors with known immunosuppressive and other biological activities.[1][2]

Introduction

FTY720 is a prodrug that, upon phosphorylation in vivo, acts as a functional antagonist of S1P receptors, leading to the sequestration of lymphocytes.[1][2] However, evidence suggests that FTY720 also possesses S1P receptor-independent effects.[1] Identifying the full spectrum of its protein interactions is crucial for a complete understanding of its mechanism of action and for the development of new therapeutics.

Azido-FTY720 is a chemically modified version of FTY720 that incorporates an azide group. This small, bioorthogonal handle allows for the specific covalent attachment of a reporter molecule, such as biotin or a fluorescent dye, via a "click chemistry" reaction. This enables the enrichment and subsequent identification of proteins that have been bound by the **azido-FTY720** probe within the complex environment of a cell. For enhanced target capture, a



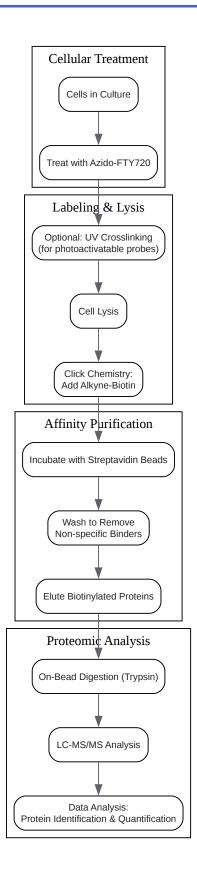
photoactivatable version of **azido-FTY720** can be synthesized, which forms a covalent bond with nearby molecules upon UV irradiation.

This document outlines the experimental workflow, from cell treatment to mass spectrometry analysis, and provides detailed protocols for each step.

Experimental Workflow Overview

The overall strategy for identifying cellular targets of FTY720 using an **azido-FTY720** probe involves a multi-step process. This workflow is designed to specifically label, enrich, and identify proteins that interact with the drug.





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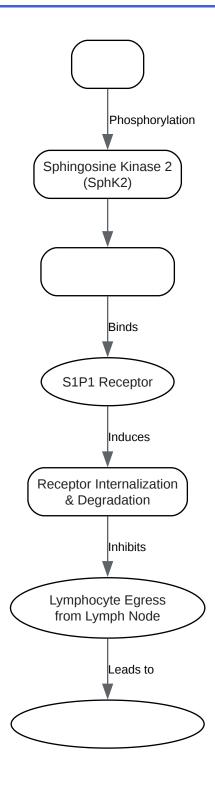
Caption: Overall workflow for target identification using azido-FTY720.



Signaling Pathway of FTY720

FTY720 primarily targets the sphingosine-1-phosphate (S1P) signaling pathway. As a prodrug, it is phosphorylated by sphingosine kinase 2 (SphK2) to its active form, FTY720-phosphate (FTY720-P). FTY720-P then acts as a potent agonist at four of the five S1P receptors (S1P1, S1P3, S1P4, and S1P5). The binding of FTY720-P to the S1P1 receptor on lymphocytes leads to receptor internalization and degradation, effectively making FTY720-P a functional antagonist. This prevents lymphocytes from egressing from lymph nodes, resulting in peripheral lymphopenia.





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References

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